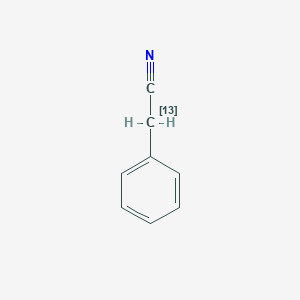

1-(Boc-アミノ)-3-シクロペンテン-1-カルボン酸tert-ブチルエステル

概要

説明

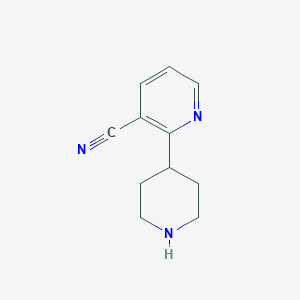

“tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a commonly used protecting group for amines . It is often used in the field of peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

科学的研究の応用

ペプチド合成

tert-ブトキシカルボニル(Boc)基は、ペプチド合成における重要な保護基です。これは、ペプチド合成中にアミノ基を保護するために一般的に使用されます。Boc基は塩基性条件下で安定であり、さまざまな求核剤に対して不活性であるため、複雑なペプチド合成シーケンスに最適です。 これは、通常、トリフルオロ酢酸を使用して酸性条件下で除去できます .

ヒドロキシ基の保護

アミノ基に加えて、Boc基は有機分子のヒドロキシ基の保護にも使用されます。 この二重の機能により、保護基が特定の条件下で安定していて、他の条件下で除去できる必要がある、多段階合成プロセスで選択的な反応を実行できます .

多機能ターゲットの合成

特にアミノ官能基を含む多機能ターゲットの合成において、Boc基は保護のための主要な選択肢として役立ちます。 これは、さまざまな条件下での安定性、および他の保護基に影響を与えることなく容易に除去できるという魅力的な特性によるものです .

ジペプチド合成のためのイオン液体

tert-ブトキシカルボニル保護アミノ酸イオン液体(Boc-AAILs)は、ジペプチド合成で使用するために開発されました。 これらのイオン液体は、合成プロセスにおける出発物質として役立ち、ペプチド結合形成のための制御された環境を提供し、短時間で収率を高めます .

化学選択的モノ-N-Boc保護

この化合物は、構造的に多様なアミンの化学選択的モノ-N-Boc保護に使用されます。このプロセスは、ヘキサフルオロイソプロパノールを溶媒および触媒として使用することで促進されます。これは、シンプルで効率的な保護方法を可能にします。 このプロセスで使用される触媒はリサイクルできるため、この方法の持続可能性が向上します .

アミノ官能基の二重保護

Boc基は、アミノ官能基の二重保護を可能にするという点でユニークです。これは、アミンとアミドの二重保護に由来する1つまたは2つのBoc基を含む製品の合成に特に役立ちます。 このような二重保護は、同じ窒素上の2つの保護基間の相互作用により、容易な開裂が必要な場合に有利です .

作用機序

Target of Action

Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate, also known as tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, is a Boc-protected amino compound . The primary targets of this compound are amino groups in organic molecules . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis of amino acids and peptides .

Mode of Action

The compound acts by protecting the amino groups during peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an excellent protective group . The protection of amino groups is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It is involved in the protection of amino groups, which prevents them from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amino group .

Pharmacokinetics

The properties of the boc group suggest that it would be stable under physiological conditions until it is deliberately removed through the application of acidic conditions .

Result of Action

The result of the action of this compound is the protection of amino groups during the synthesis of complex organic molecules . This allows for the selective reaction of other functional groups in the molecule, facilitating the synthesis of a wide range of peptides .

Action Environment

The action of this compound is influenced by the pH and temperature of the environment . The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions . Therefore, the efficacy of this compound as a protective group can be controlled by adjusting the acidity of the environment .

実験室実験の利点と制限

One of the main advantages of using tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate in lab experiments is its versatility. It can be used to synthesize a wide range of compounds and can be used in a variety of biochemical and physiological studies. In addition, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is relatively stable and has a low toxicity, making it a safe compound to work with. However, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is not suitable for use in high-temperature reactions, as it is not very thermally stable.

将来の方向性

The potential applications of tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate in scientific research are vast. One of the most promising areas of research is the development of new drugs and therapeutics. tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to synthesize novel compounds that could be used to treat a variety of diseases. In addition, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to develop new polymers and materials with enhanced properties. Finally, tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate could be used to study the biochemical and physiological effects of various compounds and their interactions with biological systems.

Safety and Hazards

特性

IUPAC Name |

tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPAAIMSAXXWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584918 | |

| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521964-59-0 | |

| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)

![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)